Phenanthridin-6-ylmethyl Valsartan is a compound derived from Valsartan, a well-known angiotensin II receptor blocker used primarily in the treatment of hypertension, heart failure, and diabetic nephropathy. Valsartan itself is classified as a non-peptide compound that contains a mono-carboxylic acid and amide functional groups, derived from L-valine. The addition of the phenanthridin-6-ylmethyl moiety enhances its pharmacological properties and potential applications in medicinal chemistry.
Phenanthridin-6-ylmethyl Valsartan falls under the category of angiotensin II receptor blockers (ARBs). This class of medications works by selectively blocking the angiotensin type 1 receptor (AT1), thereby inhibiting the effects of angiotensin II, which include vasoconstriction and stimulation of aldosterone release .
The synthesis of Phenanthridin-6-ylmethyl Valsartan involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular formula for Phenanthridin-6-ylmethyl Valsartan can be represented as CHNO, indicating it contains 25 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The structure features a phenanthridine ring system linked to the Valsartan moiety through a methylene bridge.
The molecular weight is calculated to be approximately 406.52 g/mol. The structural representation can be visualized using software tools that allow for three-dimensional modeling, which aids in understanding its interaction with biological targets.
Phenanthridin-6-ylmethyl Valsartan undergoes various chemical reactions typical for amide-containing compounds:
The identification of degradation products typically involves advanced analytical techniques such as mass spectrometry (MS) and NMR spectroscopy, which provide insights into structural changes over time.
Phenanthridin-6-ylmethyl Valsartan operates through a mechanism similar to that of standard Valsartan. It acts as an antagonist at the angiotensin type 1 receptor (AT1), blocking the binding of angiotensin II. This blockade leads to:
Preclinical studies suggest that modifications like those present in Phenanthridin-6-ylmethyl Valsartan may enhance its binding affinity or selectivity towards AT1 receptors compared to traditional Valsartan.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
Phenanthridin-6-ylmethyl Valsartan has potential applications in:
Phenanthridin-6-ylmethyl Valsartan represents a structurally modified derivative of the angiotensin II receptor blocker (ARB) valsartan (Diovan®), distinguished by its tetracyclic phenanthridine-tetrazole fusion. This transformation occurs when the biphenyl-tetrazole moiety characteristic of sartan-class drugs undergoes photochemically induced ring contraction and cyclization. Unlike therapeutically active sartans—which share a common biphenyltetrazole scaffold enabling targeted blockade of the angiotensin II type 1 (AT1) receptor—this compound lacks the carboxylic acid group essential for receptor binding affinity and functional antagonism [1] [7]. Its emergence highlights the vulnerability of tetrazole rings in ARBs to rearrangement under stress conditions, a phenomenon observed across multiple sartan analogs including losartan and irbesartan [3] [7].
Table 1: Structural Comparison of Sartan-Class Compounds
Compound | Core Structure | Key Functional Groups | Modification Origin |
---|---|---|---|
Valsartan | Biphenyltetrazole | Carboxylate, tetrazole, isobutylamide | Parent drug |
Phenanthridin-6-ylmethyl Valsartan | Tetracyclic fused phenanthridine | Decarboxylated, contracted tetrazole ring | Photodegradation impurity |
Losartan | Biphenyltetrazole with imidazole | Hydroxymethylimidazole, tetrazole | Therapeutic ARB |
Irbesartan | Biphenyltetrazole with cyclopentane | Tetrazole, spirocyclopentane | Therapeutic ARB |
Phenanthridin-6-ylmethyl Valsartan (referred to as DP-2 in analytical studies) constitutes a critical photodegradation impurity in valsartan active pharmaceutical ingredients (APIs) and formulated products. Generated under ICH Q1B-compliant photostability testing conditions (UV-Vis radiation >320 nm), it arises through a multi-step degradation pathway initiated by light exposure:
Table 2: Analytical Characterization of Phenanthridin-6-ylmethyl Valsartan
Parameter | Value/Characterization | Analytical Method |
---|---|---|
Molecular Formula | C₂₄H₂₇N₅O₃ | HRMS, NMR |
Molecular Weight | 433.50 g/mol | MS [M+H]⁺ m/z 434.211 |
Key NMR Signatures | δ 8.65 (d, H-5 phenanthridine), δ 4.95 (s, -CH₂-), δ 3.25 (m, isobutyl CH) | ¹H/¹³C NMR (DMSO-d6) |
Diagnostic MS Fragments | m/z 434.211 [M+H]⁺, 416 [M-OH]⁺, 276 [phenanthridine]+ | LC-MS/TOF |
Synthetic Origin | Column chromatography purification of photostressed valsartan | Preparative isolation |
The compound's structural elucidation relies on advanced spectroscopic techniques:
Pharmaceutical significance stems from:
Table 3: Degradation Pathways Generating Phenanthridine Derivatives in Sartans
Drug | Stress Condition | Primary Degradant | Phenanthridine Analog | Yield |
---|---|---|---|---|
Valsartan | UV-Vis (>320 nm) | DP-1 (decarboxylated valsartan) | DP-2 (phenanthridin-6-ylmethyl) | ≤40% |
Irbesartan | Acidic photolysis | Tetrazolo[1,5-f]phenanthridine | 2-butyl-3-(phenanthridin-6-ylmethyl)-diazaspiroenone | ~12% |
Losartan | PMS/Fe(II) oxidation | Diazirino[1,3f]phenanthridine | Multiple oxidized phenanthridines | 0.2-9.3% |
The consistent emergence of phenanthridine-type structures across stressed sartans—including irbesartan's "tetrazolo[1,5-f]phenanthridine" and losartan's "diazirino[1,3f]phenanthridine" degradants—confirms the inherent reactivity of the biphenyltetrazole scaffold under oxidative and photolytic conditions [3] [7]. This underscores the importance of Phenanthridin-6-ylmethyl Valsartan as a model compound for understanding degradation pathways in tetrazole-containing pharmaceuticals. Its isolation and characterization enable the development of stability-indicating methods that ensure valsartan product quality throughout the shelf life, minimizing patient exposure to unintended transformation products [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1